1-[(3-chlorophenyl)carbonyl]-N,N-dimethylpiperidine-4-carboxamide
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Overview
Description
1-(3-chlorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide is an organic compound with a complex structure It is characterized by the presence of a 3-chlorobenzoyl group attached to a piperidine ring, which is further substituted with a dimethylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with N,N-dimethylpiperidine-4-carboxamide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1-(3-chlorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-chlorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with molecular targets within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-chlorobenzoyl chloride
- N,N-dimethylpiperidine-4-carboxamide
- 4-chlorobenzoyl chloride
Uniqueness
1-(3-chlorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
This detailed article provides an overview of 1-(3-chlorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19ClN2O2 |
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Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-(3-chlorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H19ClN2O2/c1-17(2)14(19)11-6-8-18(9-7-11)15(20)12-4-3-5-13(16)10-12/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
BLAFKKUYLJRHIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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